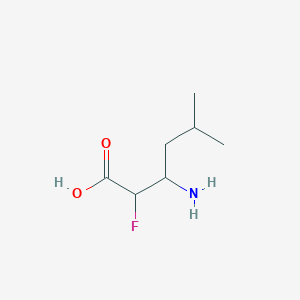
3-Amino-2-fluoro-5-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-fluoro-5-methylhexanoic acid is an organic compound with the molecular formula C7H14FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a hexanoic acid backbone. It is a derivative of hexanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-5-methylhexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Fluorination: The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under controlled temperatures to prevent side reactions.
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-2-fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and substituted hexanoic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Amino-2-fluoro-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Amino-2-fluoro-5-methylhexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting metabolic pathways and cellular functions. Detailed studies on its binding affinity and specificity are crucial to understanding its biological activity.
相似化合物的比较
Similar Compounds
3-Amino-5-methylhexanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-5-methylhexanoic acid: Lacks the amino group, affecting its reactivity and applications.
3-Amino-2-fluorohexanoic acid: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
3-Amino-2-fluoro-5-methylhexanoic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H14FNO2 |
|---|---|
分子量 |
163.19 g/mol |
IUPAC 名称 |
3-amino-2-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-4(2)3-5(9)6(8)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11) |
InChI 键 |
BUEWMLPWEQLPID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


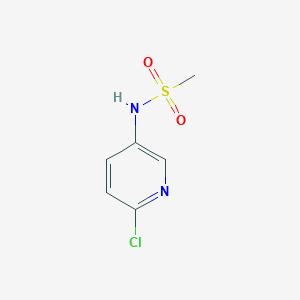
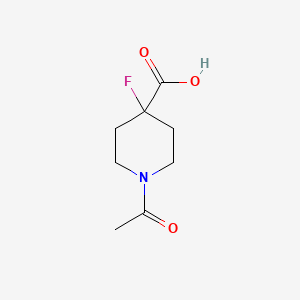

![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)
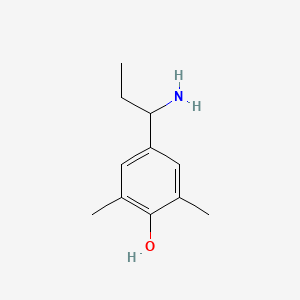

![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
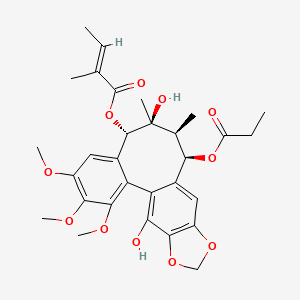
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
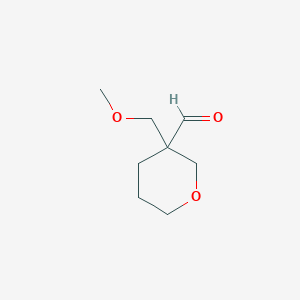

![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
